molecular formula C25H32N4O3 B2956285 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-methylphenyl)ethanediamide CAS No. 922066-00-0

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-methylphenyl)ethanediamide

Cat. No.: B2956285
CAS No.: 922066-00-0
M. Wt: 436.556
InChI Key: VHLAKIBRMJNUSG-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,2,3,4-tetrahydroquinoline core, a scaffold noted in medicinal chemistry for its diverse biological activities, linked to a 2-methylphenyl group via an ethanediamide (oxalamide) bridge and a morpholine ring. The specific integration of these pharmacophores makes it a compound of significant interest for investigating novel therapeutic agents and studying signal transduction pathways. Its structural complexity suggests potential for high binding affinity and selectivity in biological systems. Researchers can utilize this compound in lead optimization studies, as a chemical probe for target validation, and in the development of new enzyme inhibitors. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-18-6-3-4-8-21(18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)20-9-10-22-19(16-20)7-5-11-28(22)2/h3-4,6,8-10,16,23H,5,7,11-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLAKIBRMJNUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-(2-methylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the 1-methyl-1,2,3,4-tetrahydroquinoline intermediate. This can be achieved through the hydrogenation of quinaldine . The next step involves the introduction of the morpholine ring, which can be done through a nucleophilic substitution reaction using morpholine and an appropriate leaving group. Finally, the ethanediamide linkage is formed by reacting the intermediate with 2-methylphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholine and tetrahydroquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-(2-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous ethanediamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Biological Activity Reference
Target Compound : N-[2-(1-methyl-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-methylphenyl)ethanediamide Inferred: ~C25H30N4O3 ~410.5 (estimated) 2-methylphenyl, morpholine, tetrahydroquinoline Hypothesized enzyme inhibition (e.g., falcipain) N/A
QOD Derivative : N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-tetrahydroquinolin-6-yl)ethyl]ethanediamide Not provided Not provided Benzodioxol, tetrahydroquinoline Falcipain inhibition (antimalarial)
Propyl-Substituted Analog : N'-[2-(1-methyl-tetrahydroquinolin-6-yl)-2-morpholin-4-yl-ethyl]-N-propylethanediamide C21H32N4O3 388.5 Propyl, morpholine, tetrahydroquinoline Not reported; inferred improved solubility
Thiazolo-Triazole Derivative : N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide C21H20FN5O3S 457.5 4-fluorophenyl, thiazolo-triazole, 4-methoxyphenyl Not reported; possible antimicrobial activity

Structural and Functional Analysis:

Substituent Effects on Lipophilicity: The 2-methylphenyl group in the target compound increases lipophilicity compared to the propyl group in the analog from . This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Role of Heterocycles: The morpholine ring in the target compound and its propyl-substituted analog may improve solubility via hydrogen bonding with water or biological targets .

Computational Insights:

  • ChemGPS-NP () could map these compounds in chemical space, highlighting similarities in hydrophobicity, polarity, and stereochemistry to prioritize candidates for synthesis .
  • XGBoost models () might predict properties like solubility or binding affinity, though experimental validation remains critical .

Research Findings and Implications

While direct experimental data (e.g., IC50 values) for the target compound are absent, structural analogs suggest plausible applications:

  • Antimalarial Activity : The QOD derivative’s falcipain inhibition () implies the target compound could exhibit similar activity, modulated by its 2-methylphenyl group .
  • Antimicrobial Potential: The thiazolo-triazole derivative’s complex heterocyclic system () underscores the importance of aromatic substituents in targeting microbial enzymes .

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24_{24}H31_{31}N3_{3}O
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 921902-45-6

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in the fields of anticancer and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of tetrahydroquinoline derivatives. For instance:

  • Mechanism of Action : Tetrahydroquinoline derivatives may exert their anticancer effects through:
    • Inhibition of specific enzymes involved in tumor growth.
    • Induction of apoptosis in cancer cells.
    • Modulation of signaling pathways associated with cell proliferation and survival.
  • Case Studies :
    • A study demonstrated that a related compound showed selective cytotoxicity against various cancer cell lines, indicating a promising therapeutic profile for further development .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity, which has been observed in related derivatives:

  • Mechanism : Antimicrobial effects may arise from the interaction with bacterial cell membranes or inhibition of critical metabolic pathways.
  • Research Findings :
    • In vitro studies have reported that certain tetrahydroquinoline derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial therapy .

Pharmacological Profiles

The pharmacological profiles of similar compounds suggest that they may act on various molecular targets:

Target Activity Reference
nNOSInhibition
eNOSSelective inhibition
iNOSMinimal inhibition

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Compounds targeting nitric oxide synthases (nNOS, eNOS, iNOS) have shown varied selectivity and potency.
  • Cell Signaling Modulation : Interaction with cellular receptors and modulation of signaling pathways involved in inflammation and cancer progression.

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